molecular formula C17H23NO5Si2 B14488381 2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-(2-(di-2-furanylmethylsilyl)ethyl)- CAS No. 63366-69-8

2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-(2-(di-2-furanylmethylsilyl)ethyl)-

Cat. No.: B14488381
CAS No.: 63366-69-8
M. Wt: 377.5 g/mol
InChI Key: IIVJIVWOCPCCML-UHFFFAOYSA-N
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Description

2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-(2-(di-2-furanylmethylsilyl)ethyl)- is a complex organosilicon compound. This compound belongs to the class of silatranes, which are known for their unique tricyclic structure and significant biological activity.

Preparation Methods

The synthesis of 2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-(2-(di-2-furanylmethylsilyl)ethyl)- typically involves the reaction of silatrane HSi(OCH2CH2)3N with various mercury (II) salts (HgX2), where X can be OCOMe, OCOCF3, OCOCCl3, SCN, or Br. This reaction yields the corresponding 1-substituted silatranes in good yields

Chemical Reactions Analysis

2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-(2-(di-2-furanylmethylsilyl)ethyl)- undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents, reducing agents, and mercury (II) salts. The major products formed from these reactions are 1-substituted silatranes .

Scientific Research Applications

2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-(2-(di-2-furanylmethylsilyl)ethyl)- has a wide range of scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-(2-(di-2-furanylmethylsilyl)ethyl)- can be compared with other similar silatranes, such as:

The uniqueness of 2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-(2-(di-2-furanylmethylsilyl)ethyl)- lies in its specific substituent, which can impart different chemical and biological properties compared to other silatranes.

Properties

CAS No.

63366-69-8

Molecular Formula

C17H23NO5Si2

Molecular Weight

377.5 g/mol

InChI

InChI=1S/C17H23NO5Si2/c1-3-15(19-8-1)17(16-4-2-9-20-16)24-13-14-25-21-10-5-18(6-11-22-25)7-12-23-25/h1-4,8-9,17H,5-7,10-14H2

InChI Key

IIVJIVWOCPCCML-UHFFFAOYSA-N

Canonical SMILES

C1CO[Si]2(OCCN1CCO2)CC[Si]C(C3=CC=CO3)C4=CC=CO4

Origin of Product

United States

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